molecular formula C29H42N2O9 B1593420 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil CAS No. 1094322-91-4

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Cat. No. B1593420
CAS RN: 1094322-91-4
M. Wt: 562.7 g/mol
InChI Key: XKAOBWLSKUSFOB-LRNAUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil (MMF) is an immunosuppressant drug used to prevent organ transplant rejection and to treat autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. MMF is a prodrug of mycophenolic acid (MPA) and has been used clinically since the early 1990s. MMF has a unique mechanism of action that distinguishes it from other immunosuppressive drugs. It is known to be more potent and have fewer side effects than other drugs of its class. Additionally, MMF is more stable, has a longer half-life, and is more bioavailable than other immunosuppressants.

Scientific Research Applications

Immunosuppressive Mechanism and Organ Transplantation

Mycophenolate mofetil is the prodrug of mycophenolic acid, an inhibitor of inosine monophosphate dehydrogenase, crucial for purine synthesis. This mechanism plays a vital role in preventing the proliferation of T and B lymphocytes, essential for the immune response. In the context of organ transplantation, mycophenolate mofetil has demonstrated significant efficacy in reducing the incidence of acute rejection in kidney, liver, and heart transplants. It has shown to be particularly beneficial when added to therapy regimens alongside cyclosporin and corticosteroids, improving patient and graft survival rates in cardiac transplantation without a marked benefit in renal transplant patient survival. However, it reduces the incidence of renal graft loss due to rejection and has been effective in reversing acute rejection episodes across various organ transplants (Bardsley-Elliot, Noble, & Foster, 1999; Detry et al., 2003).

Autoimmune Diseases and Primary Glomerulopathies

Beyond organ transplantation, mycophenolate mofetil has been explored for its utility in treating autoimmune diseases and primary glomerulopathies. Its immunosuppressive properties have been beneficial in managing diseases such as lupus nephritis, showcasing its effectiveness in both induction and maintenance therapy. In diseases like minimal change nephropathy, focal segmental glomerulosclerosis, and idiopathic membranous nephropathy, mycophenolate mofetil has presented promising outcomes, albeit with the necessity for further large-scale, randomized controlled trials to fully ascertain its effectiveness (Sepe et al., 2008; Appel & Appel, 2009).

Therapeutic Drug Monitoring

The complex pharmacokinetics of mycophenolic acid, the active metabolite of mycophenolate mofetil, suggests the potential utility of therapeutic drug monitoring in solid organ transplant recipients. This approach might help in optimizing dosing to improve outcomes and minimize adverse effects, though the evidence remains mixed and more research is needed to establish clear guidelines (Arns et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil, also known as mycophenolate mofetil (MMF), is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the de novo synthesis of guanosine nucleotides .

Mode of Action

MMF is a prodrug of mycophenolic acid (MPA), which is a reversible inhibitor of IMPDH . By inhibiting IMPDH, MPA depletes guanosine nucleotides preferentially in T and B lymphocytes . This inhibition suppresses their proliferation, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by MPA disrupts the de novo synthesis of guanosine nucleotides, a crucial pathway for DNA and RNA synthesis in lymphocytes . This disruption leads to a decrease in lymphocyte proliferation and function, thereby suppressing immune responses .

Pharmacokinetics

MMF is rapidly hydrolyzed to the active metabolite MPA in the body . The bioavailability of MMF is approximately 90%, but it is significantly reduced when taken with a high-fat meal . Therefore, it is recommended to take MMF on an empty stomach to increase absorption .

Result of Action

The suppression of immune responses by MMF results in the prevention of organ rejection after transplantation . It is used in combination with other immunosuppressants to prevent the rejection of kidney, heart, or liver transplants in adult and pediatric patients . MMF has also been studied for the treatment of nephritis and other complications of autoimmune diseases .

Action Environment

The efficacy and safety of MMF can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and action of MMF . Additionally, the patient’s diet can impact the bioavailability of MMF, as a high-fat meal can significantly reduce its absorption .

properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAOBWLSKUSFOB-LRNAUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094322-91-4
Record name 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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